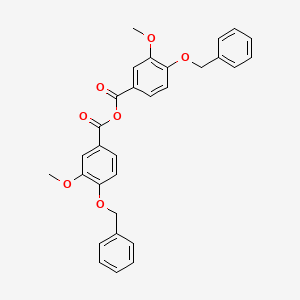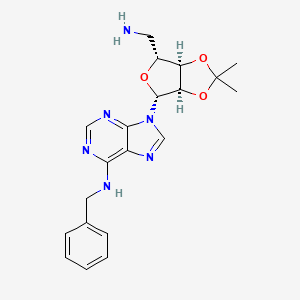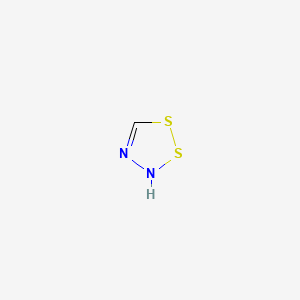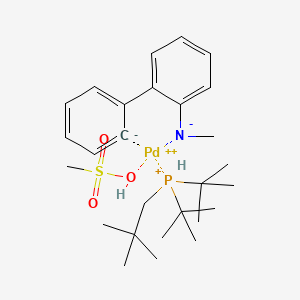
Neopentyl(tBu)2P Pd G4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neopentyl(tBu)2P Pd G4 is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it bench stable and soluble in most organic solvents . This compound is known for its high reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Neopentyl(tBu)2P Pd G4 involves the combination of neopentyl and di-tert-butylphosphine with palladium. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Neopentyl(tBu)2P Pd G4 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or to elemental palladium.
Substitution: The ligand can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents, and bases. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high yields and selectivity .
Major Products
The major products formed from reactions involving this compound are often complex organometallic compounds. These products are used in further chemical transformations or as catalysts in various industrial processes .
科学的研究の応用
Neopentyl(tBu)2P Pd G4 has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Neopentyl(tBu)2P Pd G4 involves the coordination of the ligand to the palladium center, which facilitates various catalytic processes. The molecular targets include organic halides and organometallic reagents, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
- (tBu)2PPh Pd G4
- (t-Bu)PhCPhos Pd G4
- PCy3 Pd G4
- CPhos Pd G4
- N-XantPhos Pd G4
- P (t-Bu)3 Pd G4
- VPhos Pd G3
- DPPF Pd G4
- CyJohnPhos Pd G3
Uniqueness
Neopentyl(tBu)2P Pd G4 is unique due to its high stability, solubility in organic solvents, and versatility in various cross-coupling reactions. Its combination with the Buchwald Fourth Generation Palladacycle enhances its reactivity and makes it suitable for a wide range of applications .
特性
分子式 |
C27H45NO3PPdS+ |
|---|---|
分子量 |
601.1 g/mol |
IUPAC名 |
ditert-butyl(2,2-dimethylpropyl)phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C13H11N.C13H29P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-11(2,3)10-14(12(4,5)6)13(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;10H2,1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |
InChIキー |
HBOFHMBBSXQYPW-UHFFFAOYSA-O |
正規SMILES |
CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


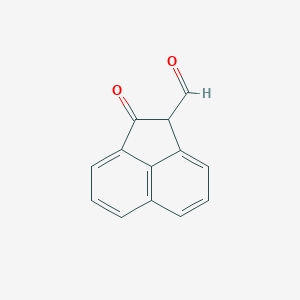
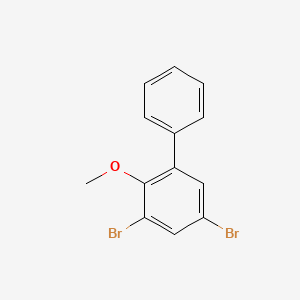
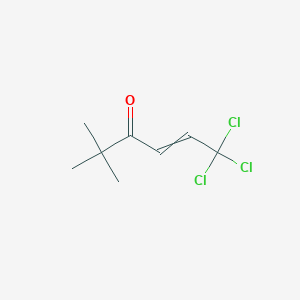
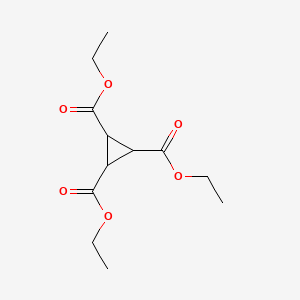
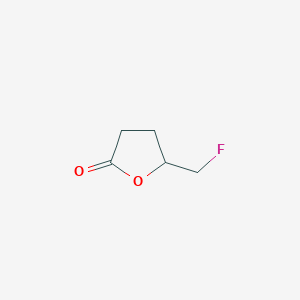
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
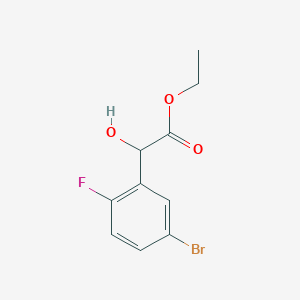
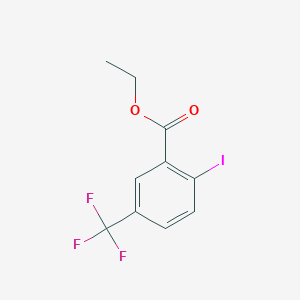
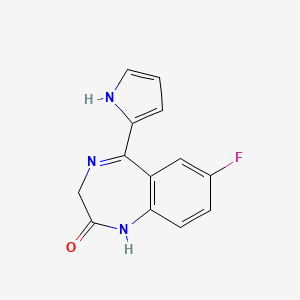

![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
